An In-Depth Technical Guide to 1-(6-Amino-9H-purin-9-yl)propan-2-one (CAS 105970-02-3)
An In-Depth Technical Guide to 1-(6-Amino-9H-purin-9-yl)propan-2-one (CAS 105970-02-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(6-Amino-9H-purin-9-yl)propan-2-one, a significant adenine derivative with CAS number 105970-02-3. This document delves into its chemical identity, synthesis, and physicochemical properties. It further explores its critical role as a key intermediate and a known impurity in the synthesis of the antiviral drug Tenofovir. The guide offers detailed protocols for its synthesis and analytical characterization, underpinned by a discussion of the mechanistic principles of related acyclic nucleoside analogs. This whitepaper is intended to be an essential resource for researchers in medicinal chemistry, drug development, and quality control, providing both foundational knowledge and practical insights into the handling and application of this compound.
Introduction: The Significance of 9-Substituted Adenine Derivatives
Adenine, a fundamental component of nucleic acids, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have been extensively explored, leading to the development of numerous therapeutic agents with a wide range of biological activities, including antiviral and anticancer properties.[2][3] The substitution at the N9 position of the purine ring, in particular, has given rise to a class of compounds known as acyclic nucleoside analogs. These molecules mimic natural nucleosides and can interact with viral enzymes, often leading to the termination of viral DNA or RNA chain elongation.[4]
1-(6-Amino-9H-purin-9-yl)propan-2-one, also known as 9-(2-oxopropyl)adenine, is a notable member of this class. Its significance is twofold: it serves as a precursor in the synthesis of more complex antiviral agents and is recognized as a process-related impurity in the manufacturing of Tenofovir, a cornerstone of antiretroviral therapy for HIV/AIDS.[5][6] A thorough understanding of its synthesis, characterization, and biological relevance is therefore crucial for drug development and quality assurance in the pharmaceutical industry.
Physicochemical Properties and Characterization
A solid understanding of the physicochemical properties of 1-(6-Amino-9H-purin-9-yl)propan-2-one is fundamental for its synthesis, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 105970-02-3 | [7] |
| Molecular Formula | C₈H₉N₅O | [7] |
| Molecular Weight | 191.19 g/mol | [7] |
| IUPAC Name | 1-(6-aminopurin-9-yl)propan-2-one | [7] |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds[8] |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like DMSO and DMF | Inferred from related compounds[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the protons of the purine ring (H-2 and H-8), the methylene protons adjacent to the purine ring and the ketone, and the methyl protons of the acetone moiety. The amino protons will likely appear as a broad singlet.
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¹³C NMR: The carbon spectrum will exhibit characteristic peaks for the five carbons of the purine ring, the carbonyl carbon of the ketone, the methylene carbon, and the methyl carbon.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of 1-(6-Amino-9H-purin-9-yl)propan-2-one and for its quantification in reaction mixtures and final products. A robust HPLC method is critical for quality control in pharmaceutical manufacturing.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in its structural confirmation. The electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation of the purine core is well-documented and would be expected to be a prominent feature in the mass spectrum of this compound.
Synthesis of 1-(6-Amino-9H-purin-9-yl)propan-2-one
The synthesis of 1-(6-Amino-9H-purin-9-yl)propan-2-one is typically achieved through the N-alkylation of adenine with a suitable three-carbon electrophile. The predominant site of alkylation on the adenine ring is the N9 position, a preference that is influenced by both electronic and steric factors.
Synthetic Pathway Overview
The most common route involves the reaction of adenine with a halo-substituted acetone, such as chloroacetone or bromoacetone, in the presence of a base. The base serves to deprotonate adenine, forming the adenide anion, which then acts as a nucleophile.
Caption: Synthetic workflow for 1-(6-Amino-9H-purin-9-yl)propan-2-one.
Detailed Experimental Protocol (Adapted from a similar synthesis[6])
This protocol is adapted from the synthesis of a structurally related compound and should be optimized for the specific synthesis of 1-(6-Amino-9H-purin-9-yl)propan-2-one.
Materials:
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Adenine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Chloroacetone (or Bromoacetone)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Methanol
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend adenine in anhydrous DMF.
-
Deprotonation: Carefully add sodium hydride portion-wise to the suspension at room temperature under a nitrogen atmosphere. The mixture is then heated (e.g., to 100°C) for a period to ensure complete formation of the sodium salt of adenine.
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Alkylation: After cooling the reaction mixture to room temperature, add a solution of chloroacetone in anhydrous DMF dropwise via the dropping funnel.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).
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Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue can be co-evaporated with toluene to remove residual DMF.
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Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 1-(6-Amino-9H-purin-9-yl)propan-2-one.
Self-Validation: The identity and purity of the synthesized compound must be confirmed using the analytical techniques described in Section 2 (NMR, HPLC, and MS).
Biological Significance and Applications
The primary interest in 1-(6-Amino-9H-purin-9-yl)propan-2-one stems from its role in antiviral drug discovery and development.
Intermediate in Antiviral Synthesis
This compound is a key building block for the synthesis of more complex acyclic nucleoside phosphonates, such as Tenofovir. The ketone functionality at the 2-position of the propane chain is a versatile handle for further chemical modifications.
Acyclic Nucleoside Analog and Potential Antiviral Activity
As an acyclic nucleoside analog, 1-(6-Amino-9H-purin-9-yl)propan-2-one has the potential to exhibit intrinsic antiviral activity. The general mechanism of action for such compounds involves their intracellular conversion to the corresponding triphosphate derivative, which can then inhibit viral polymerases.[9]
Caption: Putative mechanism of action for acyclic nucleoside analogs.
Process Impurity in Tenofovir Synthesis
In the industrial synthesis of Tenofovir, 1-(6-Amino-9H-purin-9-yl)propan-2-one can arise as a process-related impurity.[5][6] Its presence must be carefully monitored and controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The development of validated analytical methods for its detection and quantification is therefore of paramount importance.
Conclusion
1-(6-Amino-9H-purin-9-yl)propan-2-one is a molecule of significant interest in the field of medicinal and pharmaceutical chemistry. Its role as a key synthetic intermediate and a critical process impurity in the manufacture of Tenofovir underscores the need for a thorough understanding of its chemical properties, synthesis, and analysis. This technical guide provides a foundational resource for researchers and professionals working with this and related adenine derivatives, facilitating further advancements in antiviral drug development and ensuring the quality of life-saving medications.
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PubChem. 1-(6-Amino-9H-purin-9-yl)propan-2-one. Available from: [Link][7]
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Panmand, D., et al. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 2016, 8(1), 338-343.[1]
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Neyts, J., & De Clercq, E. (1994). Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication. Biochemical pharmacology, 47(1), 39–41.[9]
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Kovács, L. (2000). 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. Molecules, 5(1), M130.[6]
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